molecular formula C11H10N2O2 B8718962 4-(2-pyrimidinyloxy)Benzenemethanol

4-(2-pyrimidinyloxy)Benzenemethanol

Cat. No.: B8718962
M. Wt: 202.21 g/mol
InChI Key: QOLXIDHCUANVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-pyrimidinyloxy)Benzenemethanol is a chemical scaffold of significant interest in medicinal chemistry and agrochemical research. This benzenemethanol derivative, functionalized with a pyrimidinyloxy group, serves as a versatile intermediate for the synthesis of more complex molecules. Researchers value this compound for its potential as a key precursor in developing novel active ingredients. Its structural features are commonly investigated for creating candidates for further biological evaluation in various discovery pipelines. The compound is intended for use in laboratory research settings only. All published information and data regarding this product are for experimental reference.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(4-pyrimidin-2-yloxyphenyl)methanol

InChI

InChI=1S/C11H10N2O2/c14-8-9-2-4-10(5-3-9)15-11-12-6-1-7-13-11/h1-7,14H,8H2

InChI Key

QOLXIDHCUANVTB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key benzenemethanol derivatives and their substituents, molecular formulas, and notable characteristics:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(2-Pyrimidinyloxy)Benzenemethanol -O-Pyrimidine (para) C₁₁H₁₁N₂O₂ 217.22 Hypothesized medicinal potential* Inferred
4-Fluorobenzyl alcohol -F (para) C₇H₇FO 126.13 Synthetic intermediate, bioactivity
4-(1-Methylethyl)-Benzenemethanol -CH(CH₃)₂ (para) C₁₀H₁₄O 150.22 Major volatile in essential oils
Anisyl propionate -OCH₃ (para), ester C₁₁H₁₄O₃ 194.23 Flavoring agent, aromatic properties
3,5-Di-tert-butyl-Benzenemethanol -C(CH₃)₃ (meta, para) C₁₅H₂₄O 220.35 Antioxidant, industrial applications
4-Methyl-Benzenemethanol -CH₃ (para) C₈H₁₀O 122.16 Solvent, fragrance component

*Note: The pyrimidinyloxy group is associated with pharmaceutical relevance due to pyrimidine's prevalence in drug design (e.g., antiviral/anticancer agents).

Physicochemical Properties

  • Polarity and Solubility: Electron-withdrawing groups (e.g., -F in 4-fluorobenzyl alcohol) increase polarity and acidity of the hydroxyl group (pKa ~10–12) compared to electron-donating groups like -CH₃ (pKa ~15–16). The pyrimidinyloxy group, being moderately electron-withdrawing, may lower the pKa of this compound, enhancing solubility in polar solvents . Bulky substituents (e.g., tert-butyl in 3,5-di-tert-butyl-Benzenemethanol) reduce solubility in water but improve lipid compatibility, relevant for industrial formulations .
  • Thermal Stability: Methyl and isopropyl substituents (e.g., 4-(1-methylethyl)-Benzenemethanol) enhance volatility, making them prevalent in essential oils . In contrast, aromatic heterocycles like pyrimidine may increase thermal stability due to resonance effects.

Preparation Methods

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Deprotonation : A base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of 4-hydroxybenzenemethanol, generating a phenoxide ion.

  • Substitution : The phenoxide ion attacks the electron-deficient C2 position of 2-chloropyrimidine, forming the ether bond and releasing HCl.

Optimized Conditions

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility and stabilizes ionic intermediates.

  • Base : Potassium carbonate (1.5–2.0 equivalents) balances reactivity and cost-effectiveness.

  • Temperature : 80–100°C for 12–24 hours ensures complete conversion.

  • Yield : 65–75% after purification via column chromatography.

Key Challenges

  • Competing Side Reactions : The hydroxymethyl group (-CH2OH) may undergo oxidation or elimination under prolonged heating.

  • Pyrimidine Reactivity : Electron-withdrawing effects of the pyrimidine ring reduce chloride leaving-group ability, necessitating elevated temperatures.

Protective Group Strategies for Enhanced Selectivity

To mitigate side reactions involving the hydroxymethyl group, protective group methodologies are employed.

Silyl Ether Protection

  • Protection : Treat 4-hydroxybenzenemethanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole to form the silyl-protected intermediate.

  • Substitution : React the protected intermediate with 2-chloropyrimidine under standard conditions (K2CO3, DMF, 90°C).

  • Deprotection : Use tetra-n-butylammonium fluoride (TBAF) to remove the silyl group, yielding the target compound.

Advantages :

  • Suppresses oxidation of -CH2OH during substitution.

  • Improves overall yield to 80–85%.

Acetyl Protection

  • Protection : Acetylate the hydroxymethyl group using acetic anhydride and pyridine.

  • Substitution : Perform nucleophilic substitution as in Method 1.

  • Deprotection : Hydrolyze the acetyl group with aqueous NaOH.

Trade-offs :

  • Lower cost compared to silyl protection.

  • Risk of ester hydrolysis under basic substitution conditions.

Alternative Pathways via Reductive Amination and Oxidation

Reductive Amination Followed by Oxidation

  • Intermediate Synthesis : Condense 4-nitrobenzaldehyde with 2-aminopyrimidine to form a Schiff base.

  • Reduction : Reduce the nitro group to an amine using H2/Pd-C.

  • Oxidation : Oxidize the amine to the alcohol using Jones reagent (CrO3/H2SO4).

Limitations :

  • Multi-step synthesis reduces overall efficiency (total yield: 40–50%).

  • Hazardous reagents require specialized handling.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Disadvantages
Direct SubstitutionK2CO3, DMF, 90°C, 24h65–75%Simplicity, fewer stepsSide reactions reduce yield
Silyl ProtectionTBDMSCl, TBAF, DMF, 90°C80–85%High selectivity, robust protectionCostly reagents, additional steps
Acetyl ProtectionAc2O, NaOH, DMF, 90°C70–75%Low costRisk of hydrolysis
Reductive AminationH2/Pd-C, Jones reagent, multiple steps40–50%Avoids pyrimidine substitutionLow yield, hazardous reagents

Industrial-Scale Considerations

Solvent Recovery and Recycling

  • DMF and DMSO are recovered via distillation under reduced pressure (50–100 mbar, 80–120°C).

  • Recycling efficiency exceeds 90% in closed-loop systems.

Byproduct Management

  • HCl generated during substitution is neutralized with aqueous NaOH, producing NaCl for disposal.

  • Unreacted 2-chloropyrimidine is recovered via fractional distillation.

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